molecular formula C8H14 B165261 1,7-Octadiene CAS No. 3710-30-3

1,7-Octadiene

Cat. No.: B165261
CAS No.: 3710-30-3
M. Wt: 110.2 g/mol
InChI Key: XWJBRBSPAODJER-UHFFFAOYSA-N
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Description

1,7-Octadiene is an organic compound with the chemical formula C8H14. It is a colorless liquid that is highly flammable and has a boiling point of approximately 114-121°C . This compound is classified as an alkadiene, specifically an α,ω-diene, meaning it contains two double bonds located at the first and seventh positions of the carbon chain. This compound is used in various chemical reactions and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Octadiene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 1,7-dibromo-octane using a strong base such as potassium tert-butoxide. This reaction proceeds via an elimination mechanism, resulting in the formation of this compound.

Another method involves the cross-metathesis of ethylene with this compound using a ruthenium-based catalyst. This reaction is typically carried out under mild conditions and provides a high yield of the desired product .

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct during the cracking of petroleum. The process involves the thermal decomposition of long-chain hydrocarbons, resulting in the formation of various smaller alkenes and dienes, including this compound .

Chemical Reactions Analysis

Types of Reactions

1,7-Octadiene undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 1,2-Epoxy-7-octene

    Reduction: Octane

    Substitution: 1,7-Dichloro-octane or 1,7-Dibromo-octane

Scientific Research Applications

1,7-Octadiene has several applications in scientific research:

Comparison with Similar Compounds

1,7-Octadiene can be compared to other similar compounds such as:

    1,5-Hexadiene: Similar in structure but with a shorter carbon chain. It undergoes similar reactions but with different reactivity and product distribution.

    1,9-Decadiene: Has a longer carbon chain and different physical properties, such as a higher boiling point.

    Isoprene: A naturally occurring diene with a different structure (2-methyl-1,3-butadiene) and is used in the production of synthetic rubber.

This compound is unique due to its specific chain length and the position of its double bonds, which provide distinct reactivity and applications in various fields .

Properties

IUPAC Name

octa-1,7-diene
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InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-4H,1-2,5-8H2
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InChI Key

XWJBRBSPAODJER-UHFFFAOYSA-N
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Canonical SMILES

C=CCCCCC=C
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Molecular Formula

C8H14
Record name 1,7-OCTADIENE
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Related CAS

26374-83-4
Record name 1,7-Octadiene, homopolymer
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DSSTOX Substance ID

DTXSID6063147
Record name 1,7-Octadiene
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Molecular Weight

110.20 g/mol
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Physical Description

Colorless liquid; [ICSC] Colorless liquid with a strong odor; [Alfa Aesar MSDS], COLOURLESS LIQUID.
Record name 1,7-Octadiene
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Boiling Point

114-121 °C
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Flash Point

9 °C
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Solubility

Solubility in water: none
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Vapor Pressure

15.0 [mmHg]
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CAS No.

3710-30-3
Record name 1,7-Octadiene
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Melting Point

-70 °C
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Synthesis routes and methods I

Procedure details

A solution of 106.4 grams (0.95 mole) 1-octene and 5.5 grams (0.0509 mole) 1,7-octadiene (molar charge ratio 95:5) in 450 grams of heptane was polymerized with Et2AlCl (16 millimoles) and AATiCl3 (4.0 millimoles) at 50° C. for 10 hours. During the course of the reaction, hydrogen was bubbled through the reaction mixture. The conversion of the polymer was 65 percent, inherent viscosity was 2.1 dl/gram. The composition of monomers in the copolymer was 97:3 mole ratio from NMR analysis.
Quantity
16 mmol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 985.94 grams (11.715 mole) 1-hexene and 58.24 grams (0.4831 mole) 1,7-octadiene (molar charge ratio 96:4) in 450 grams of heptane was polymerized with Et2AlCl (13.5 millimoles) and AATiCl3 (6.97 millimoles) at 25° C. for 20 hours. During the course of the reaction, hydrogen was bubbled through the reaction mixture. The conversion of the polymer was 62 percent, inherent viscosity was 1.6 dl/gram. The composition of monomers in the copolymer was 97.8:2.2 mole ratio from NMR analysis.
Quantity
13.5 mmol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A copolymer of 1-hexene and 1,7-octadiene (molar charge ratio 90:10) was synthesized according to the general procedure in Example I. It had an inherent viscosity of 3.5 dl./g. and 25 percent gel. A solution of 43.3 grams of this copolymer and 95 grams of hexachlorocyclopentadiene in 750 ml. toluene containing finely dispersed gel was heated at 110° C. for 24 hours. After cooling, the reaction mixture was precipitated in excess methanol. The yield of the product was 51.5 grams, inherent viscosity 1.5 dl./g., gel 16 percent. An acetone-extracted sample contained 14.1 percent chlorine, indicating that about 70 percent of the double bonds in the original copolymer had reacted with hexachlorocyclopentadiene.
[Compound]
Name
gel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
copolymer
Quantity
43.3 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of 1,7-octadiene?

A1: this compound has the molecular formula C8H14 and a molecular weight of 110.20 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common spectroscopic techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. This is particularly useful for determining the microstructure of polymers incorporating this compound [, , , , , , ].
  • DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy: This NMR technique helps differentiate between different types of carbon atoms (CH, CH2, CH3), providing further insight into polymer microstructure [, , , ].
  • Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups present in this compound and its derivatives, such as C=C bonds. It is also valuable for studying the composition of plasma-polymerized films [, , , ].

Q3: What is unique about the structure of this compound compared to other dienes?

A3: Unlike conjugated dienes where double bonds are separated by a single bond, this compound is a non-conjugated diene. This means its double bonds are separated by more than one single bond, leading to distinct reactivity compared to conjugated dienes.

Q4: How is this compound used in polymer synthesis?

A4: this compound is primarily used as a comonomer in the production of various polymers, including polyethylene and polypropylene [, , , , , , , ]. It can be incorporated into the polymer backbone through different insertion modes, leading to diverse polymer architectures and properties.

Q5: What are the advantages of using this compound as a crosslinking agent in acrylic acid resins?

A5: Acrylic acid resins crosslinked with this compound exhibit faster swelling kinetics and achieve higher swelling ratios compared to those crosslinked with the more rigid divinylbenzene []. This allows for faster and more efficient loading of heavy metal ions from water.

Q6: How does the polymerization of this compound with ethylene differ depending on the catalyst used?

A6: The catalyst plays a crucial role in determining the insertion mode of this compound during copolymerization with ethylene:

  • Metallocene catalysts with cyclopentadienyl or pentamethylcyclopentadienyl ligands typically lead to copolymers containing both 1-hexenyl branches (from 1,2-insertion) and 1,3-disubstituted cycloheptane units (from cyclization insertion) [].
  • Zirconocene catalysts with indenyl ligands predominantly yield copolymers with 1,3-disubstituted cycloheptane units [].
  • Constrained-geometry catalysts exhibit a unique insertion mode, favoring cyclization of this compound after a single ethylene insertion, leading to 1,5-disubstituted cyclononane units in the polymer backbone [].

Q7: How can the microstructure of poly(this compound) be controlled during polymerization?

A7: The microstructure is significantly influenced by:

  • Catalyst Type: Different catalysts promote varying degrees of cyclization versus linear insertion of this compound [, , ].
  • Polymerization Temperature: Lower temperatures generally favor cyclization, leading to a higher fraction of saturated units in the polymer [].
  • Monomer Concentration: Increasing the concentration of this compound decreases the cyclization selectivity, resulting in a more linear polymer structure with a lower fraction of saturated units [].

Q8: How does this compound participate in olefin metathesis reactions?

A8: this compound can act as both a substrate and a reagent in olefin metathesis reactions, catalyzed by metal carbene complexes. For example, in the presence of a suitable catalyst, this compound undergoes ring-closing metathesis (RCM) to form cyclohexene and ethylene [, , ].

Q9: What is the role of this compound in tandem cross-enyne metathesis (CEYM)-Diels-Alder reactions?

A9: this compound acts as an in situ source of ethylene in these tandem reactions [, ]. The ethylene liberated during the RCM of this compound subsequently participates in the CEYM step, enabling the efficient synthesis of complex cyclic compounds. This approach offers a useful alternative to traditional methods requiring external ethylene sources.

Q10: How has Density Functional Theory (DFT) been used to study this compound polymerization?

A10: DFT calculations have provided valuable insights into the mechanism and selectivity of this compound polymerization catalyzed by specific catalyst systems.

  • DFT studies on the (η5-C5Me5)TiCl2(O-2,6-iPr2C6H3)/MAO system revealed the energetic favorability of repeated insertion over intramolecular cyclization, explaining the observed high selectivity for linear polymer formation [].
  • Calculations also revealed that the insertion of seven-membered rings formed via cyclization is kinetically and thermodynamically disfavored, likely due to steric hindrance, supporting the preference for linear insertion [].

Q11: How can computational methods contribute to understanding the reactivity of this compound in different reactions?

A11: Computational methods like DFT can:

  • Elucidate Reaction Mechanisms: By modeling reaction pathways and calculating activation energies, DFT helps identify the most likely mechanism and understand factors influencing selectivity [, ].
  • Predict Product Distributions: DFT can predict the relative stabilities of different possible products, providing insights into reaction outcomes [].
  • Study Catalyst-Substrate Interactions: Computational models can shed light on how different catalysts interact with this compound, influencing its reactivity and insertion mode during polymerization [, ].

Q12: What are the products of this compound biotransformation by Pseudomonas oleovorans?

A13: Pseudomonas oleovorans can epoxidize this compound, producing both 7,8-epoxy-1-octene and 1,2-7,8-diepoxyoctane [, , ]. The enzyme system responsible for this transformation requires molecular oxygen and NADH, suggesting a similar mechanism to alkane hydroxylation also catalyzed by this organism.

Q13: How does cyclohexane affect the biotransformation of this compound by Pseudomonas oleovorans?

A14: Incorporating a high concentration of cyclohexane into the fermentation medium significantly enhances the conversion of this compound to its epoxides. This approach also facilitates product separation and concentration [].

Q14: How can plasma-polymerized this compound (ppOD) be used for environmental remediation?

A15: ppOD exhibits hydrophobic and oleophilic properties, making it effective for removing petroleum hydrocarbons from water []. Studies have shown ppOD-coated silica particles can efficiently adsorb motor oil, kerosene, and crude oil, highlighting their potential for water purification and environmental remediation.

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